(s)-13-Hydroxyoctadecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

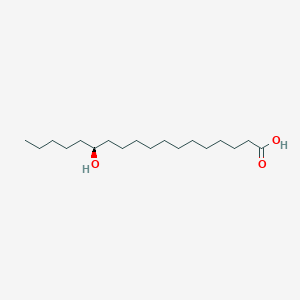

Properties

Molecular Formula |

C18H36O3 |

|---|---|

Molecular Weight |

300.5 g/mol |

IUPAC Name |

(13S)-13-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |

InChI Key |

MRWKWISFCDSNQN-KRWDZBQOSA-N |

Isomeric SMILES |

CCCCC[C@@H](CCCCCCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(CCCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(s)-13-Hydroxyoctadecanoic acid discovery and synthesis

An In-depth Technical Guide to (S)-13-Hydroxyoctadecanoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((S)-13-HODE) is a biologically active oxidized metabolite of the essential fatty acid, linoleic acid. Produced endogenously via enzymatic pathways, this molecule is a critical signaling lipid involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. Its specific stereochemistry dictates its biological function, notably its activity as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides a comprehensive overview of the discovery of (S)-13-HODE, its biosynthetic pathway, its role in cellular signaling, and detailed methodologies for its chemical and chemoenzymatic synthesis.

Discovery and Natural Occurrence

This compound, formally known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid, is a major lipoxygenation product derived from linoleic acid in biological systems.[1] Its discovery is rooted in the study of lipid metabolism and inflammation. A notable early identification by Buchanan et al. in 1985 characterized it as a "vessel wall chemorepellant factor," highlighting its vascular activities.[2]

(S)-13-HODE is produced by a variety of cell types, including macrophages, endothelial cells, and platelets, and is found in numerous tissues.[3] The stereospecific synthesis in mammals is primarily carried out by the enzyme 15-lipoxygenase-1 (ALOX15).[4][5] This enzyme catalyzes the insertion of molecular oxygen into linoleic acid to form an unstable intermediate, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is subsequently and rapidly reduced by cellular peroxidases to the more stable (S)-13-HODE.[4]

Biosynthesis and Signaling Pathways

The 15-Lipoxygenase Biosynthetic Pathway

The enzymatic production of (S)-13-HODE is a highly controlled and stereospecific process. The primary pathway involves the action of 15-lipoxygenase-1 (15-LOX-1) on linoleic acid.

Caption: Biosynthesis of (S)-13-HODE from Linoleic Acid.

PPARγ Signaling Pathway

(S)-13-HODE functions as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4][5] The R-enantiomer, 13(R)-HODE, lacks this ability.[4] Activation of PPARγ by (S)-13-HODE initiates a signaling cascade that modulates the transcription of various target genes, influencing processes like lipid metabolism and apoptosis.

Caption: (S)-13-HODE activation of the PPARγ signaling pathway.

Synthesis of this compound

The stereoselective synthesis of (S)-13-HODE is crucial for studying its specific biological roles. Both chemoenzymatic and total chemical synthesis strategies have been developed.

General Synthesis and Purification Workflow

A typical workflow for producing and isolating (S)-13-HODE involves the initial synthesis, followed by extraction, purification (commonly via chromatography), and characterization to confirm identity and purity.

Caption: General experimental workflow for synthesis and analysis.

Comparison of Synthesis Methods

| Synthesis Method | Key Reagents / Catalyst | Overall Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

| Chemoenzymatic | Linoleic Acid, Soybean Lipoxygenase-1, NaBH₄ or SnCl₂ | 54% | 97% | [6][7] |

| Chemical Synthesis | Methyl Z-10-iododec-9-enoate, Organostannane, Palladium(II) Catalyst | Favorable | High (Implied) | [6] |

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (S)-13-HODE

This protocol is adapted from a described method utilizing soybean lipoxygenase for stereospecific oxidation followed by chemical reduction.[6][7]

Step 1: Enzymatic Oxidation of Linoleic Acid to 13(S)-HPODE

-

Reaction Setup: Prepare a 0.1 M borate (B1201080) buffer and adjust the pH to 11.

-

Substrate Preparation: Dissolve linoleic acid to a final concentration of 0.1 M in the buffer. Emulsification may be required.

-

Enzyme Addition: Add soybean lipoxygenase-1 to a final concentration of 4 mg/mL.

-

Oxygenation: Cool the reaction vessel to 5°C and bubble oxygen gas through the solution at a pressure of 2.5 bar while stirring vigorously.

-

Monitoring: The formation of the conjugated diene in 13(S)-HPODE can be monitored spectrophotometrically by observing the increase in absorbance at 234 nm.[8] The reaction is typically complete within 2-5 hours.[7][9]

-

Work-up: Once the reaction is complete, acidify the solution to pH 3-4 with 2N HCl and extract the product with diethyl ether or chloroform/methanol. Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

Step 2: Reduction of 13(S)-HPODE to (S)-13-HODE

-

Reagent: Stannous chloride (SnCl₂) is an effective reducing agent for this conversion.[7]

-

Procedure: Dissolve the crude 13(S)-HPODE from Step 1 in a mixture of chloroform, methanol, and water.

-

Reduction: Add a solution of SnCl₂ in the same solvent system to the 13(S)-HPODE solution and stir at room temperature.

-

Completion: The reaction is typically complete within 2 hours.

-

Purification: After extraction, the final product, (S)-13-HODE, is purified from the reaction mixture using silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

Conclusion

This compound is a pivotal lipid mediator whose stereospecific biosynthesis leads to distinct signaling functions, primarily through the activation of PPARγ. Its role in both health and disease makes it a molecule of significant interest for therapeutic development. The chemoenzymatic synthesis route offers an efficient method for producing gram-scale quantities of highly enantiopure (S)-13-HODE, enabling further investigation into its biological activities and potential as a pharmacological agent or biomarker.

References

- 1. Human Metabolome Database: Showing metabocard for 13-HODE (HMDB0004667) [hmdb.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gsartor.org [gsartor.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

natural sources of (s)-13-Hydroxyoctadecanoic acid

An In-depth Technical Guide to the Natural Sources of (S)-13-Hydroxyoctadecanoic Acid

Executive Summary

This compound ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. As a significant signaling molecule, it is implicated in a multitude of physiological and pathological processes, including inflammation, cancer cell growth, and atherogenesis.[1][2][3] Its stereospecific synthesis and presence in various natural sources make it a molecule of high interest for researchers in biology, medicine, and drug development. This technical guide provides a comprehensive overview of the natural sources of (S)-13-HODE, its biosynthesis, associated signaling pathways, and detailed experimental protocols for its extraction, quantification, and synthesis.

Natural Occurrence and Biosynthesis

(S)-13-HODE is not a primary product of a specific organism but rather a metabolic derivative of linoleic acid, an essential omega-6 fatty acid. Its production is catalyzed by lipoxygenase (LOX) enzymes in both plants and animals.[4]

Biosynthesis in Mammals

In mammalian cells, the primary enzyme responsible for the stereospecific synthesis of (S)-13-HODE is 15-lipoxygenase-1 (ALOX15).[1] The enzyme catalyzes the introduction of molecular oxygen into linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). This unstable hydroperoxide is subsequently and rapidly reduced by cellular peroxidases to the more stable hydroxy derivative, 13(S)-HODE.[1] This metabolite is found in various biological samples, including human urine and goat serum.[5]

Biosynthesis in Plants

Plants utilize a similar enzymatic pathway to produce (S)-13-HODE, primarily as part of their defense mechanism against pathogens.[6][7] Plant lipoxygenases, such as soybean LOX, catalyze the oxygenation of linoleic acid to 13(S)-HpODE, which is then converted to (S)-13-HODE.[4][8] This compound is considered a defensive substance in plants like rice.[9] Seed oils from certain plants can also be a rich source of hydroxy fatty acid analogs.[10]

Presence in Foods

(S)-13-HODE can be found in various foods, often as a result of the oxidation of linoleic acid during processing or as a naturally occurring component.[11][12] Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids that includes derivatives of 13-HODE, have been identified in plant-based foods such as nut oils, grains, and teas. Animal sources include caribou and moose.[13] However, the levels of these compounds in fresh food are often relatively low.[13]

Quantitative Data on (S)-13-HODE Occurrence

The concentration of 13-HODE varies significantly depending on the biological matrix and physiological or pathological state. The following table summarizes available quantitative data. Note that many studies quantify total 13-HODE without distinguishing between the (S) and (R) enantiomers.[1]

| Biological Source/Food Item | Concentration/Level | Stereoisomer Specificity | Reference |

| Various Foods (general) | 45 to 320 ng/g | Not specified (as FAHFAs) | [13] |

| Human Plasma (post-exercise) | ~3.1-fold increase | Not specified (9-HODE + 13-HODE) | [14] |

| Rat Plasma (90 min post-gavage) | ~0.10 pmol/µL (d4-13-HODE) | (S)-enantiomer administered | [11] |

| Rat Liver (post-gavage) | ~1.5 pmol/mg (d4-13-HODE) | (S)-enantiomer administered | [11] |

| Rat Adipose Tissue (post-gavage) | ~0.7 pmol/mg (d4-13-HODE) | (S)-enantiomer administered | [11] |

| Rat Heart (post-gavage) | ~0.4 pmol/mg (d4-13-HODE) | (S)-enantiomer administered | [11] |

| Atherosclerotic Lesions | Abundant | Both (S) and (R) enantiomers | [3] |

Signaling Pathways Involving (S)-13-HODE

(S)-13-HODE exerts its biological effects by modulating key signaling pathways.

Biosynthesis of (S)-13-HODE

The synthesis of (S)-13-HODE is a two-step enzymatic process initiated from the essential fatty acid, linoleic acid. This pathway is conserved across mammals and plants, utilizing lipoxygenase and peroxidase enzymes.

PPARγ Signaling Pathway

(S)-13-HODE is a known endogenous ligand for the nuclear receptor PPARγ.[1][15] Activation of PPARγ by (S)-13-HODE leads to the transcription of target genes that regulate lipid metabolism and inflammation, playing a significant role in macrophage function and the progression of atherosclerosis.[3]

mTOR Inhibition Pathway

Recent studies have identified a direct interaction between (S)-13-HODE and the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[2] (S)-13-HODE acts as an ATP-competitive inhibitor of mTOR kinase activity, leading to the suppression of cancer cell growth.[2]

Experimental Protocols

Extraction and Quantification of (S)-13-HODE from Biological Samples

The analysis of (S)-13-HODE is challenging due to its low abundance and the presence of numerous isomers.[16][17] The standard workflow involves lipid extraction, purification, and analysis by mass spectrometry.

Methodology:

-

Sample Preparation: Collect biological samples and immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene and diethylenetriaminepentaacetic acid) to prevent artificial oxidation.[18]

-

Lipid Extraction: Employ a modified Bligh-Dyer method.[16] Homogenize the sample in a mixture of aqueous buffer, methanol (B129727), and chloroform (B151607) (typically 1:1:2 v/v/v) to partition lipids into the organic phase.

-

Purification: Dry the organic phase under nitrogen and reconstitute in a suitable solvent. Purify the extract using Solid Phase Extraction (SPE) to isolate the hydroxy fatty acid fraction.[10]

-

Enantiomer Separation (Optional but Recommended): To specifically quantify the (S)-enantiomer, separate 13(S)-HODE and 13(R)-HODE using chiral phase High-Performance Liquid Chromatography (HPLC).[18][19]

-

Quantification:

-

LC-MS/MS: This is the most common and sensitive method.[16][17] Use a reverse-phase C18 column for chromatographic separation coupled to a mass spectrometer operating in negative ion mode for detection and quantification against a deuterated internal standard (e.g., d4-13-HODE).[11]

-

GC-MS: This method requires derivatization of the hydroxyl and carboxylic acid groups (e.g., methylation followed by silylation) to increase volatility.[10]

-

Chemo-enzymatic Synthesis of (S)-13-HODE

Gram-scale quantities of (S)-13-HODE can be produced from linoleic acid using soybean lipoxygenase-1, followed by chemical reduction.[8][9]

Methodology:

-

Enzymatic Oxygenation:

-

Substrate Preparation: Prepare a solution of linoleic acid (e.g., 0.1 M) in an appropriate buffer.

-

Reaction Conditions: The synthesis of the intermediate, 13(S)-hydroperoxy-9Z, 11E-octadecadienoic acid (13(S)-HpODE), is optimized under the following conditions: oxygen pressure of 2.5 bar, temperature of 5°C, and pH 11.[8]

-

Enzyme Addition: Add soybean lipoxygenase-1 (e.g., 4 mg/ml) to the substrate solution and stir vigorously under the pressurized oxygen atmosphere.[8]

-

Monitoring: Monitor the reaction progress by measuring the absorbance at 234 nm, which corresponds to the conjugated diene system of the product.

-

-

Extraction of 13(S)-HpODE:

-

Once the reaction is complete, acidify the mixture to protonate the fatty acid and extract the 13(S)-HpODE using an organic solvent like diethyl ether or ethyl acetate.

-

-

Chemical Reduction:

-

Reduce the hydroperoxide group of 13(S)-HpODE to a hydroxyl group. A common and mild reducing agent for this step is sodium borohydride (B1222165) (NaBH₄).

-

Dissolve the extracted 13(S)-HpODE in a solvent like methanol and cool in an ice bath. Add NaBH₄ portion-wise and stir until the reduction is complete (monitored by TLC or LC-MS).

-

-

Purification:

-

Quench the reaction and extract the final product, (S)-13-HODE.

-

Purify the (S)-13-HODE using silica (B1680970) gel column chromatography or preparative HPLC to achieve high purity (≥98%).[4]

-

Conclusion and Future Directions

(S)-13-HODE is a critical signaling lipid with diverse biological activities, synthesized from linoleic acid in plants and animals. Its roles in modulating PPARγ and mTOR pathways highlight its potential as a therapeutic target in metabolic diseases, inflammation, and oncology. The methodologies outlined in this guide for its extraction, quantification, and synthesis provide a robust framework for researchers. Future investigations should focus on elucidating the full spectrum of its signaling roles, quantifying its presence in a wider range of foods and disease states, and exploring the therapeutic utility of modulating its endogenous levels.

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Occurrence of 13(S)-hydroxyoctadecadienoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(s)-13-Hydroxyoctadecanoic acid stereoisomers and enantiomers

An In-Depth Technical Guide on (S)-13-Hydroxyoctadecanoic Acid Stereoisomers and Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Stereochemistry and Biological Activity

This compound ((S)-13-HODE) is a bioactive lipid derived from the metabolism of linoleic acid. Its full chemical name is (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-dienoic acid. The biological functions of this molecule are intrinsically tied to its stereochemistry. This guide will explore the distinct roles of its primary enantiomer, (R)-13-HODE, and other related stereoisomers. Many studies in the existing literature do not differentiate between these isomers, which can obscure the specific biological effects of each.

Biosynthesis of 13-HODE Stereoisomers

The stereochemical outcome of 13-HODE synthesis is dependent on the enzymatic pathway involved:

-

15-Lipoxygenase-1 (15-LOX-1): This enzyme exhibits high stereospecificity, primarily producing the precursor 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is subsequently reduced to 13(S)-HODE.

-

Cyclooxygenases (COX-1 and COX-2): These enzymes also predominantly generate 13(S)-HODE from linoleic acid.

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a mixture of 13-HODE and 9-HODE, with the R stereoisomer being the predominant form (approximately 80% R to 20% S).

-

Free Radical and Singlet Oxygen Oxidation: Non-enzymatic oxidation of linoleic acid, often occurring under conditions of oxidative stress, results in a racemic mixture of 9-HODE and 13-HODE.

Metabolism of 13(S)-HODE

Once formed, 13(S)-HODE can undergo several metabolic transformations:

-

Incorporation into Phospholipids (B1166683): It is rapidly esterified into the sn-2 position of phospholipids like phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine.

-

Peroxisomal β-oxidation: This pathway leads to the chain-shortening of 13(S)-HODE, which is a potential mechanism for its inactivation and removal.

-

Dehydrogenation: 13(S)-HODE can be oxidized by NAD+-dependent 13-HODE dehydrogenase to form 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE), another bioactive lipid.

Quantitative Data on Biological Activity

The biological effects of 13-HODE enantiomers are often stereospecific. While detailed quantitative data such as EC50 and IC50 values are not always available in the literature, the following table summarizes the known activities.

| Compound | Target | Effect | Cell Type | Quantitative Data | Reference |

| (S)-13-HODE | PPARγ | Ligand, Activator | Colorectal Cancer Cells (Caco-2) | Not specified | |

| Cell Growth | Decrease | Colorectal Cancer Cells (Caco-2) with 10% FBS | Not specified | ||

| Apoptosis | Induces | Colorectal Cancer Cells (Caco-2) | Not specified | ||

| (R)-13-HODE | PPARγ | Not a ligand | Colorectal Cancer Cells (Caco-2) | Not specified | |

| Cell Growth | Increase | Colorectal Cancer Cells (Caco-2) without FBS | Not specified | ||

| BLT Receptors | Activates ERK/CREB signaling, PGE2 synthesis | Colorectal Cancer Cells (Caco-2) | Not specified | ||

| 13-HODE (isomer not specified) | GPR132 | Weak Ligand/Activator | - | Weaker than 9-HODE |

Signaling Pathways

The differential effects of 13-HODE enantiomers are mediated by distinct signaling pathways.

(S)-13-HODE and PPARγ Signaling

(S)-13-HODE acts as a ligand for the nuclear receptor PPARγ. This interaction is crucial for its anti-proliferative and pro-apoptotic effects in certain cancer cells. The activation of PPARγ by (S)-13-HODE can lead to the transcriptional regulation of genes involved in cell cycle control and apoptosis.

Figure 1: (S)-13-HODE signaling through PPARγ.

(R)-13-HODE and Proliferative Signaling

In contrast to its (S)-enantiomer, (R)-13-HODE promotes cell growth in the absence of serum factors in Caco-2 cells. This effect is mediated through the activation of BLT receptors, leading to the downstream activation of the ERK and CREB signaling pathways and the synthesis of prostaglandin (B15479496) E2 (PGE2).

Figure 2: (R)-13-HODE proliferative signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of 13-HODE stereoisomers. The following sections provide an overview of key methodologies.

Chemoenzymatic Synthesis of (S)-13-HODE

A common method for the synthesis of optically active (S)-13-HODE involves a combination of chemical synthesis and enzymatic resolution. A key step is the palladium-catalyzed coupling of methyl Z-10-iododec-9-enoate and tri-n-butyl(3(S)-dimethyl-tert-butylsilyloxy)-oct-l-enylstannane. The optically active stannane (B1208499) can be prepared from 3(S)-oct-l-yn-3-ol, which in turn can be obtained through enantioselective hydrolysis of (±)-3-acyloxyoct-l-ynes using lipases.

Chiral Separation of 13-HODE Enantiomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard method for separating 13-HODE enantiomers.

-

Column: A chiral stationary phase column (e.g., cellulose- or amylose-based) is required.

-

Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is typically used. The exact ratio needs to be optimized for baseline separation.

-

Detection: UV detection at 235 nm is suitable due to the conjugated diene system in the HODE molecule.

Cell-Based Assays

The human colorectal adenocarcinoma cell line, Caco-2, is a valuable model for studying the effects of 13-HODE enantiomers on cell growth.

-

Cell Culture: Caco-2 cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with serum-containing or serum-free medium containing various concentrations of (S)-13-HODE or (R)-13-HODE.

-

Assessment of Proliferation: Cell proliferation can be measured using various methods, such as direct cell counting with a hemocytometer, or colorimetric assays like the MTT or WST-1 assay, which measure metabolic activity. [3H]-thymidine incorporation assays can be used to assess DNA synthesis.

To determine if a compound activates PPARγ, a reporter gene assay is commonly employed.

-

Cell Line: A suitable host cell line is co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Treatment: Transfected cells are treated with the test compounds (e.g., (S)-13-HODE, (R)-13-HODE) and a positive control (e.g., rosiglitazone).

-

Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured. An increase in reporter activity indicates PPARγ activation.

Logical Workflow for Investigating 13-HODE Stereoisomers

The following diagram illustrates a logical workflow for the comprehensive investigation of 13-HODE stereoisomers.

Figure 3: Experimental workflow for 13-HODE stereoisomer research.

Conclusion

The stereochemistry of 13-hydroxyoctadecanoic acid is a critical determinant of its biological function. The (S) and (R) enantiomers exhibit distinct, and in some cases, opposing effects on cellular processes, primarily through their differential interactions with receptors like PPARγ. For researchers and drug development professionals, a clear understanding of these stereospecific activities is essential for the accurate interpretation of experimental data and for the design of novel therapeutic agents that target lipid signaling pathways. Future research should focus on elucidating the full range of receptors and signaling pathways modulated by each 13-HODE stereoisomer and on obtaining more precise quantitative data on their biological activities.

The Biosynthesis of (S)-13-Hydroxyoctadecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. As a member of the octadecanoid family, (S)-13-HODE is implicated in a variety of physiological and pathophysiological processes, including inflammation, cell proliferation, and signaling. Understanding its biosynthetic pathways is crucial for researchers in academia and industry, particularly those involved in drug discovery and development targeting inflammatory diseases and cancer. This technical guide provides an in-depth overview of the core biosynthetic pathways of (S)-13-HODE, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathway: The 15-Lipoxygenase Route

The primary and most stereospecific pathway for the synthesis of (S)-13-HODE is initiated by the enzyme 15-lipoxygenase (15-LOX) and followed by the action of peroxidases.

Step 1: Oxygenation of Linoleic Acid by 15-Lipoxygenase

The synthesis of (S)-13-HODE commences with the enzymatic oxygenation of linoleic acid. 15-Lipoxygenase (specifically 15-LOX-1 in humans) catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-13 position. This reaction yields 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE)[1].

Step 2: Reduction of 13(S)-HpODE by Peroxidases

The hydroperoxy intermediate, 13(S)-HpODE, is rapidly reduced to the more stable hydroxyl derivative, (S)-13-HODE, by the action of various cellular peroxidases, such as glutathione (B108866) peroxidases[2][3].

Alternative Biosynthetic Pathways

While the 15-LOX pathway is the main route for (S)-13-HODE production, other enzymes can also metabolize linoleic acid to produce 13-HODE, although often with less stereospecificity.

Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes (COX-1 and COX-2), primarily known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, can also utilize linoleic acid as a substrate. This reaction produces 13-hydroperoxyoctadecadienoic acid, which is then reduced to 13-HODE[4]. The stereospecificity of this pathway is less defined than the 15-LOX pathway.

Cytochrome P450 (CYP) Pathway

Microsomal cytochrome P450 enzymes are capable of metabolizing linoleic acid to a mixture of hydroxy fatty acids, including 13-HODE[1][5]. This pathway typically results in a racemic mixture of (S)- and (R)-13-HODE, with the (R)-enantiomer often predominating[1].

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in (S)-13-HODE biosynthesis.

Table 1: Enzyme Kinetic Parameters for 15-Lipoxygenase

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Human recombinant 15-LOX | Linoleic Acid | 3 | 7.1-21 | 8.4-25 | 7.0 | N/A | [1] |

| Sesame (Sesamum indicum) LOX | Linoleic Acid | 1.01 | 0.054 | N/A | 8.0 | 35 | [6] |

| Soybean LOX-1B | Linoleic Acid | 7.7 | 0.03 | N/A | 9.0 | N/A | [7] |

| Nostoc sp. LOX | Linoleic Acid | 19.46 | N/A | 9199.75 | 8.0 | 15 | [8] |

N/A: Not Available in the searched literature.

Table 2: Kinetic Parameters for Alternative Pathway Enzymes

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Reference(s) |

| Ovine COX-1 | Linoleic Acid | ~30 | N/A | N/A | [4] |

| Human COX-2 | Linoleic Acid | ~5 | N/A | N/A | [4] |

| Cytochrome P450s | Linoleic Acid | Varies | Varies | Varies | [5][9] |

Note: Detailed kinetic data for COX and CYP enzymes with linoleic acid as a substrate is less readily available as it is not their primary substrate. The values can vary significantly depending on the specific isozyme and experimental conditions.

Experimental Protocols

Expression and Purification of Recombinant Human 15-Lipoxygenase

A common method for producing 15-LOX for in vitro studies is through a baculovirus/insect cell expression system[1].

-

Expression: Human 15-lipoxygenase cDNA is cloned into a baculovirus transfer vector and co-transfected with linearized baculovirus DNA into insect cells (e.g., Sf9 cells). Recombinant baculovirus is then used to infect a larger culture of insect cells for protein expression. For enhanced activity, ferrous ions can be added to the culture medium[1].

-

Cell Lysis: Infected cells are harvested and lysed, typically by sonication or dounce homogenization, in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Purification: The catalytically active enzyme can be purified from the cytosolic fraction using anion-exchange chromatography, for example, on a Mono Q column[1].

15-Lipoxygenase Activity Assay

The activity of 15-LOX is commonly determined by spectrophotometrically monitoring the formation of the conjugated diene in the product, 13(S)-HpODE, which has a characteristic absorbance at 234 nm[8][10][11].

-

Reagents:

-

0.2 M Borate (B1201080) buffer, pH 9.0[10].

-

Substrate solution: Linoleic acid (e.g., 250 µM) in borate buffer. A small amount of ethanol (B145695) can be used to aid dissolution[10].

-

Enzyme solution: Purified 15-LOX diluted in borate buffer to a suitable concentration (e.g., 400 U/ml) and kept on ice[10].

-

-

Procedure:

-

Equilibrate all solutions to room temperature.

-

In a quartz cuvette, mix the enzyme solution with the borate buffer.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using a spectrophotometer.

-

The rate of reaction is calculated from the initial linear portion of the absorbance curve, using the molar extinction coefficient of the hydroperoxide product.

-

Analysis of (S)-13-HODE by HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC):

Normal-phase HPLC is a robust method for the separation and quantification of HODE isomers[5].

-

Sample Preparation: Lipids are extracted from the sample using a solvent system like methanol. The extract is then purified using a solid-phase extraction column (e.g., Sep-Pak C18)[5].

-

Chromatographic Conditions:

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides high sensitivity and specificity for the quantification and structural confirmation of HODEs[9].

-

Derivatization: For GC analysis, the carboxyl and hydroxyl groups of 13-HODE need to be derivatized. This typically involves methylation of the carboxylic acid with diazomethane, followed by silylation of the hydroxyl group with a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether[9].

-

GC-MS Conditions:

-

Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., a DB-23 or similar).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification or full scan mode for identification.

-

References

- 1. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the cytotoxic properties of linoleic acid metabolites produced by renal and hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of oxidized linoleic acid by glutathione transferases: peroxidase activity toward 13-hydroperoxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

The Biological Role of (S)-13-Hydroxyoctadecanoic Acid in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid. This technical guide provides an in-depth overview of the pivotal role of (S)-13-HODE in cellular signaling. It details its biosynthesis and metabolism, and elucidates its function as a signaling molecule through interactions with various receptors and downstream pathways. The guide focuses on its involvement in key cellular processes, including inflammation, cell proliferation, apoptosis, and calcium signaling. Quantitative data from the literature are summarized, and detailed experimental protocols for studying the effects of (S)-13-HODE are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the multifaceted role of (S)-13-HODE in cellular physiology and pathophysiology.

Introduction

This compound ((S)-13-HODE) is an oxidized linoleic acid metabolite (OXLAM) that has emerged as a significant signaling molecule in a variety of biological processes.[1] It is produced by the action of lipoxygenases and cyclooxygenases on linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[2] Once formed, (S)-13-HODE can modulate a range of cellular functions, acting as a ligand for nuclear and cell surface receptors. Its roles in inflammation, cancer, and cardiovascular disease have made it a molecule of great interest for researchers and drug development professionals. This guide aims to provide a comprehensive technical overview of the current understanding of (S)-13-HODE's role in cellular signaling.

Biosynthesis and Metabolism of (S)-13-HODE

The production of (S)-13-HODE is initiated by the enzymatic oxygenation of linoleic acid. The primary enzymes involved in this process are 15-lipoxygenase-1 (ALOX15) and cyclooxygenase-2 (COX-2).[2] These enzymes convert linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE), which is then rapidly reduced to (S)-13-HODE by cellular peroxidases.

Once synthesized, (S)-13-HODE can undergo further metabolism. One major metabolic pathway is the NAD+-dependent dehydrogenation to 13-oxo-octadecadienoic acid (13-oxo-ODE).[3] Additionally, (S)-13-HODE can be metabolized via peroxisomal β-oxidation, leading to chain-shortened products.[4]

Biosynthesis and metabolism of (S)-13-HODE.

Cellular Signaling Pathways Modulated by (S)-13-HODE

(S)-13-HODE exerts its biological effects by interacting with several key signaling pathways. These include the peroxisome proliferator-activated receptor gamma (PPARγ), the G protein-coupled receptor 132 (GPR132), the mammalian target of rapamycin (B549165) (mTOR), and intracellular calcium signaling.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

(S)-13-HODE is a known endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, inflammation, and metabolism.[1][3] Upon binding to (S)-13-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. The activation of PPARγ by (S)-13-HODE has been implicated in the anti-inflammatory and anti-proliferative effects of this lipid mediator.[3]

(S)-13-HODE signaling through PPARγ.

G Protein-Coupled Receptor 132 (GPR132)

GPR132, also known as G2A, is a cell surface receptor that is activated by oxidized fatty acids. While 9-HODE is a more potent agonist, (S)-13-HODE can also activate GPR132, albeit at higher concentrations.[5][6] Activation of GPR132 by (S)-13-HODE can lead to various downstream effects, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[5] This pathway is implicated in inflammatory responses and nociception.

Mammalian Target of Rapamycin (mTOR)

Recent studies have identified (S)-13-HODE as a direct inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[7][8] (S)-13-HODE binds to the ATP-binding site of the mTOR kinase domain, acting as an ATP-competitive inhibitor.[8] This inhibition of mTOR signaling by (S)-13-HODE has been linked to its anti-proliferative and pro-apoptotic effects in cancer cells.[7][9]

Inhibition of mTOR signaling by (S)-13-HODE.

Intracellular Calcium Signaling

(S)-13-HODE has been shown to modulate intracellular calcium ([Ca2+]i) levels in various cell types. In vascular smooth muscle cells, it induces a transient increase in [Ca2+]i, an effect that is dependent on extracellular calcium and involves the cGMP-dependent protein kinase pathway.[10] Conversely, in human polymorphonuclear leukocytes, (S)-13-HODE inhibits the increase in [Ca2+]i induced by other stimuli.[11] This modulation of calcium signaling highlights the cell-type specific effects of (S)-13-HODE.

Quantitative Data on (S)-13-HODE Activity

The following table summarizes the available quantitative data on the biological activity of (S)-13-HODE.

| Parameter | Target/System | Value | Reference(s) |

| IC50 (Cell Viability) | MCF-7 breast cancer cells | 76.3 µM (48h) | [12] |

| MDA-MB-231 breast cancer cells | 80.23 µM (48h) | [12] | |

| Effective Concentration (Intracellular Calcium) | Porcine aortic and pulmonary artery smooth muscle cells | 50 nM (transient increase) | [10] |

| Porcine aortic and pulmonary artery smooth muscle cells | 2 µM (consistent increase) | [10] | |

| Inhibitory Concentration (Intracellular Calcium) | Human polymorphonuclear leukocytes (PAF-induced) | 0.1 - 5 µM (concentration-dependent inhibition) | [11] |

| Binding Affinity (Kd) to PPARγ | Not available in searched literature | - | - |

| Activation Potency (EC50) for GPR132 | Weaker than 9-HODE; specific value not available | - | [5] |

| Inhibition of mTOR (IC50) | ATP-competitive inhibitor; specific value not available | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of (S)-13-HODE's biological role.

Quantification of (S)-13-HODE by LC-MS/MS

This protocol is for the quantification of (S)-13-HODE in biological samples such as plasma or cell culture media.

Materials:

-

(S)-13-HODE standard

-

Internal standard (e.g., 15(S)-HETE-d8)

-

Acetonitrile, Methanol, Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 200 µL of sample, add 10 µL of internal standard.

-

Extraction: Perform a liquid-liquid extraction with a suitable solvent system (e.g., 2-propanol/hexane) or use SPE for sample cleanup and concentration.

-

LC Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile/methanol).

-

MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for (S)-13-HODE (e.g., m/z 295 -> 171) and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of (S)-13-HODE and quantify the amount in the samples by comparing the peak area ratios of the analyte to the internal standard.[13]

LC-MS/MS quantification workflow for (S)-13-HODE.

Measurement of Intracellular Calcium Mobilization

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to (S)-13-HODE.

Materials:

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader or microscope with dual-wavelength excitation capabilities

Procedure:

-

Cell Seeding: Plate cells in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Measurement: Place the plate in a fluorescence reader. Measure the fluorescence intensity at an emission wavelength of ~510 nm following excitation at both ~340 nm and ~380 nm.

-

Stimulation: After establishing a baseline fluorescence ratio (F340/F380), add (S)-13-HODE at the desired concentrations.

-

Data Analysis: Continue to record the fluorescence ratio over time to monitor the change in intracellular calcium concentration. The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.

PPARγ Ligand Binding Assay

This protocol outlines a competitive binding assay to assess the interaction of (S)-13-HODE with the PPARγ ligand-binding domain (LBD).

Materials:

-

Recombinant PPARγ LBD

-

A fluorescently labeled PPARγ ligand (tracer)

-

Assay buffer

-

96-well or 384-well black plates

-

Fluorescence polarization or TR-FRET plate reader

Procedure:

-

Assay Setup: In the wells of the microplate, add the assay buffer, the fluorescent tracer, and varying concentrations of unlabeled (S)-13-HODE (the competitor).

-

Initiate Reaction: Add the recombinant PPARγ LBD to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization or TR-FRET signal. The binding of the fluorescent tracer to the large PPARγ LBD results in a high signal.

-

Data Analysis: If (S)-13-HODE binds to PPARγ, it will displace the fluorescent tracer, leading to a decrease in the signal. Plot the signal against the concentration of (S)-13-HODE to determine the IC50 value, which can be used to calculate the binding affinity (Ki).

In Vitro mTOR Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory effect of (S)-13-HODE on mTOR activity.

Materials:

-

Immunoprecipitated mTORC1 or mTORC2 complex

-

Recombinant mTOR substrate (e.g., 4E-BP1 or a peptide substrate)

-

[γ-32P]ATP or antibodies against phosphorylated substrates

-

Kinase assay buffer

-

(S)-13-HODE

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the immunoprecipitated mTOR complex, the mTOR substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of (S)-13-HODE or a vehicle control.

-

Initiate Kinase Reaction: Start the reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Radiometric: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of 32P into the substrate.

-

Non-radiometric (Western Blot): Separate the products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of the substrate.

-

-

Data Analysis: Determine the extent of mTOR inhibition by (S)-13-HODE by comparing the phosphorylation of the substrate in the presence and absence of the compound.

Macrophage Foam Cell Formation Assay

This protocol describes the use of Oil Red O staining to visualize lipid accumulation in macrophages, a hallmark of foam cell formation, which can be influenced by (S)-13-HODE.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Oxidized low-density lipoprotein (oxLDL)

-

(S)-13-HODE

-

Oil Red O staining solution

-

Hematoxylin (for counterstaining)

-

Microscope

Procedure:

-

Cell Treatment: Culture macrophages in the presence of oxLDL to induce foam cell formation. Treat the cells with varying concentrations of (S)-13-HODE or a vehicle control for a specified period (e.g., 24-48 hours).

-

Fixation: Wash the cells with PBS and fix them with 10% formalin.

-

Staining: Wash the fixed cells and stain with a freshly prepared and filtered Oil Red O working solution for 15-30 minutes.

-

Counterstaining: Wash the cells to remove excess Oil Red O and counterstain the nuclei with hematoxylin.

-

Visualization: Wash the cells again and visualize them under a light microscope. Lipid droplets will appear as red-orange structures within the cytoplasm.

-

Quantification (Optional): The stained lipid can be extracted with isopropanol, and the absorbance can be measured spectrophotometrically to quantify the extent of lipid accumulation.[14][15][16][17][18]

Conclusion

This compound is a pleiotropic signaling molecule with diverse and significant roles in cellular physiology and pathology. Its ability to interact with multiple key signaling pathways, including PPARγ, GPR132, and mTOR, as well as to modulate intracellular calcium levels, underscores its importance as a regulator of cellular function. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the intricate mechanisms of (S)-13-HODE action. A deeper understanding of the signaling networks governed by (S)-13-HODE holds promise for the development of novel therapeutic strategies for a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions. Further research is warranted to fully elucidate the context-dependent roles of this fascinating lipid mediator.

References

- 1. researchgate.net [researchgate.net]

- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. 13-HODE increases intracellular calcium in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13-HODE inhibits the intracellular calcium increase of activated human polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

The Linoleic Acid Metabolite (S)-13-Hydroxyoctadecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-13-hydroxyoctadecanoic acid ((S)-13-HODE) is a biologically active oxidized metabolite of the essential fatty acid, linoleic acid. Its production is catalyzed by a range of enzymes, including lipoxygenases, cyclooxygenases, and cytochrome P450 monooxygenases, and is also formed through non-enzymatic autoxidation. This guide provides an in-depth overview of the biosynthesis and metabolism of (S)-13-HODE and delves into its complex and often cell-type specific roles in key signaling pathways. Notably, (S)-13-HODE has been identified as a signaling molecule in cancer progression and suppression, inflammation, and atherosclerosis. Its mechanisms of action involve interactions with critical cellular targets such as peroxisome proliferator-activated receptors (PPARs), the mammalian target of rapamycin (B549165) (mTOR), and the transient receptor potential vanilloid 1 (TRPV1) ion channel. This document summarizes key quantitative data, provides detailed experimental protocols for the study of (S)-13-HODE, and presents visual diagrams of its metabolic and signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

Linoleic acid, an omega-6 polyunsaturated fatty acid, is a crucial component of the human diet and a precursor to a variety of signaling molecules. Its oxidation leads to the formation of a class of compounds known as oxidized linoleic acid metabolites (OXLAMs), among which this compound ((S)-13-HODE) is a prominent and well-studied member. The enzymatic and non-enzymatic conversion of linoleic acid to (S)-13-HODE initiates a cascade of biological activities with significant implications for human health and disease.

This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the multifaceted role of (S)-13-HODE. It will cover the core aspects of its biochemistry, from its synthesis to its downstream signaling effects, with a focus on providing practical and detailed information for experimental investigation.

Biosynthesis and Metabolism of (S)-13-HODE

The formation of (S)-13-HODE from linoleic acid is a multi-pathway process involving several key enzyme families.

Enzymatic Pathways

-

Lipoxygenases (LOX): 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2) are key enzymes in the stereospecific conversion of linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to 13(S)-HODE by cellular peroxidases.[1]

-

Cyclooxygenases (COX): Both COX-1 and COX-2 can metabolize linoleic acid to 13(S)-HODE, with COX-2 showing a higher preference for this substrate.[1]

-

Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes can also metabolize linoleic acid to a mixture of 9-HODE and 13-HODE. These reactions typically produce a racemic mixture, with the (R)-enantiomer often predominating.[1]

Metabolism of (S)-13-HODE

Once formed, (S)-13-HODE can undergo further metabolic transformations:

-

Oxidation: (S)-13-HODE can be oxidized to 13-oxo-octadecadienoic acid (13-oxo-ODE) by NAD+-dependent dehydrogenases.[1]

-

Incorporation into Phospholipids: Like other fatty acids, (S)-13-HODE can be esterified into cellular phospholipids, which may serve as a storage pool or participate in signaling.

-

Chain Shortening: (S)-13-HODE can be metabolized via peroxisomal β-oxidation, leading to the formation of shorter-chain hydroxy fatty acids.[2]

Biosynthesis and major metabolic pathways of (S)-13-HODE.

Key Signaling Pathways and Biological Functions

(S)-13-HODE exerts its biological effects by modulating the activity of several key intracellular signaling proteins.

Peroxisome Proliferator-Activated Receptors (PPARs)

(S)-13-HODE is a known ligand for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.

-

PPARγ: (S)-13-HODE directly binds to and activates PPARγ.[1] This interaction is implicated in the anti-proliferative and pro-apoptotic effects of (S)-13-HODE in some cancer cells, such as colorectal cancer.[3] In macrophages, the (S)-13-HODE/PPARγ axis can induce the expression of genes like CD36, a scavenger receptor for oxidized lipoproteins, which is relevant in the context of atherosclerosis.[1]

-

PPARβ/δ: (S)-13-HODE has also been shown to activate PPARβ/δ.[4] In some contexts, such as in certain breast cancer cell lines, (S)-13-HODE has been reported to down-regulate PPARδ expression, contributing to its anti-proliferative effects.[5]

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Roles of Post-Translational Modifications on mTOR Signaling [mdpi.com]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

A Technical Guide to the Structural Elucidation of (S)-13-Hydroxyoctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-13-Hydroxyoctadecanoic acid is a saturated hydroxy fatty acid. The determination of its absolute stereochemistry and complete structural characterization is crucial for understanding its biological activity and for its potential applications in drug development and biomedical research. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural elucidation of this molecule. Due to the limited availability of published experimental data for the saturated compound, this guide will leverage data from its well-characterized unsaturated analog, (S)-coriolic acid ((9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid), as a proxy to illustrate the analytical principles and expected spectroscopic features.

Molecular Structure and Physicochemical Properties

This compound is a C18 saturated fatty acid with a hydroxyl group at the C-13 position. The "(S)" designation indicates the stereochemical configuration at this chiral center.

| Property | Value |

| Molecular Formula | C₁₈H₃₆O₃ |

| Molecular Weight | 300.48 g/mol |

| CAS Number | 1383929-95-0 |

| IUPAC Name | (13S)-13-hydroxyoctadecanoic acid |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. This section details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, with comparative data from (S)-coriolic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, key signals will arise from the methine proton at the hydroxylated carbon (C-13), the protons of the long alkyl chain, and the carbons of the carboxylic acid and the C-13.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for (S)-Coriolic Acid

| Position | This compound (Predicted) | (S)-Coriolic Acid (Experimental, CD₃OD) [1] |

| ¹H NMR (δ, ppm) | ||

| H-13 | ~3.6 (m) | 4.08 (m) |

| H₂-2 | ~2.3 (t) | 2.27 (t) |

| H₂-(3-12, 14-17) | ~1.2-1.6 (m) | 1.25-1.60 (m) |

| H₃-18 | ~0.9 (t) | 0.91 (t) |

| Olefinic Protons | N/A | 5.41, 5.62, 5.98, 6.50 (m) |

| ¹³C NMR (δ, ppm) | ||

| C-1 (COOH) | ~179 | 178.1 |

| C-13 (CHOH) | ~72 | 73.5 |

| C-2 | ~34 | 35.2 |

| C-3 | ~25 | 26.3 |

| C-(4-12, 14-17) | ~23-32 | 23.8-38.6 |

| C-18 (CH₃) | ~14 | 14.6 |

| Olefinic Carbons | N/A | 126.7, 129.5, 133.0, 137.5 |

Note: Predicted values for the saturated compound are based on standard chemical shift ranges and comparison with similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For hydroxy fatty acids, analysis is typically performed on their methyl ester (FAME) and trimethylsilyl (B98337) (TMS) ether derivatives to improve volatility and provide characteristic fragmentation.

Table 2: Expected Mass Spectrometry Fragmentation for Methyl (S)-13-hydroxyoctadecanoate TMS Ether

| m/z | Fragment Ion | Interpretation |

| M+ | [C₂₂H₄₆O₃Si]⁺ | Molecular ion |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the TMS ether |

| M-31 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester |

| Cleavage at C12-C13 | [CH₃(CH₂)₄CH(OTMS)]⁺ and [CH₂(CH₂)₁₀COOCH₃]⁺ | Alpha-cleavage adjacent to the hydroxyl group |

| Cleavage at C13-C14 | [CH₃(CH₂)₄]⁺ and [CH(OTMS)(CH₂)₁₁COOCH₃]⁺ | Alpha-cleavage adjacent to the hydroxyl group |

The electrospray ionization (ESI) mass spectrum of the underivatized (S)-coriolic acid shows a quasi-molecular ion peak at m/z 295.4 [M-H]⁻ in negative mode.[1]

Determination of Absolute Stereochemistry

Confirming the (S) configuration at the C-13 chiral center is a critical step in the structural elucidation. This is typically achieved through chiroptical methods or by chemical derivatization followed by NMR analysis.

Chiroptical Spectroscopy

Circular Dichroism (CD): CD spectroscopy can be a powerful tool for analyzing the stereostructure of flexible oxidized fatty acids. The sign and intensity of the Cotton effects in the CD spectrum can provide information about the absolute configuration of the chiral center.

Mosher's Method

A widely used method for determining the absolute configuration of secondary alcohols is the Mosher's ester analysis. This involves reacting the alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The ¹H NMR spectra of these esters will show characteristic chemical shift differences (Δδ = δS - δR) for protons near the chiral center. By analyzing the sign of these differences, the absolute configuration can be determined.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydroxy Fatty Acid Methyl Esters

This protocol outlines the general steps for the derivatization and analysis of hydroxy fatty acids by GC-MS.

A. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Dissolve the fatty acid sample in a suitable solvent (e.g., toluene).

-

Add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 50°C for 2 hours.

-

After cooling, add water and extract the FAMEs with hexane (B92381).

-

Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.

B. Trimethylsilyl (TMS) Ether Formation:

-

To the dried FAMEs, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Heat the mixture at 60°C for 30 minutes.

-

The sample is now ready for GC-MS analysis.

C. GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300°C).

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable range (e.g., m/z 50-600).

Mosher's Ester Analysis Protocol

-

Esterification:

-

In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of the purified hydroxy fatty acid.

-

To one tube, add a slight excess of (R)-(-)-MTPA chloride, and to the other, add a slight excess of (S)-(+)-MTPA chloride.

-

Add a small amount of a suitable base (e.g., pyridine-d₅) to each tube to catalyze the reaction and neutralize the HCl byproduct.

-

Allow the reactions to proceed to completion at room temperature.

-

-

¹H NMR Analysis:

-

Acquire ¹H NMR spectra for both diastereomeric esters.

-

Assign the proton signals for both esters, paying close attention to the protons on either side of the C-13 carbinol center.

-

Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

-

-

Configuration Assignment:

-

Apply the Mosher's method model: for an (S)-alcohol, protons on one side of the MTPA plane will show positive Δδ values, while those on the other side will show negative Δδ values. The reverse is true for an (R)-alcohol.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the structural elucidation process and a typical experimental workflow.

Caption: Logical workflow for the structural elucidation of a chiral natural product.

Caption: Experimental workflow for the analysis and stereochemical determination.

Biological Context and Signaling Pathways

(S)-Coriolic acid, the unsaturated analog of this compound, has been shown to have anti-cancer properties, particularly against breast cancer stem cells. It exerts its effects by regulating the c-Myc proto-oncogene, a key factor in cell proliferation and survival.[1]

Caption: Signaling pathway of (S)-coriolic acid in breast cancer stem cells.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. While direct experimental data for this specific saturated fatty acid is sparse in the public domain, a comprehensive characterization can be achieved by combining NMR spectroscopy, mass spectrometry, and chiroptical methods. The data from the closely related (S)-coriolic acid provides a robust framework for interpreting the expected spectroscopic features. The determination of the absolute configuration at C-13 is paramount and can be definitively assigned using Mosher's method. This guide provides the necessary theoretical background, data interpretation framework, and experimental considerations for researchers undertaking the structural analysis of this and related hydroxy fatty acids.

References

physiological concentrations of (s)-13-Hydroxyoctadecanoic acid

An In-depth Technical Guide to (S)-13-Hydroxyoctadecanoic Acid: Physiological Concentrations, Analysis, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((S)-13-HODE) is a bioactive lipid mediator derived from the oxygenation of linoleic acid, primarily through the action of 15-lipoxygenase (15-LOX). This molecule plays a significant role in a variety of physiological and pathological processes, including cell proliferation, differentiation, inflammation, and cancer.[1] Given its involvement in critical cellular signaling pathways, a thorough understanding of its physiological concentrations, analytical methodologies, and mechanisms of action is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of the current knowledge on (S)-13-HODE, with a focus on quantitative data, experimental protocols, and signaling pathway visualization.

Physiological Concentrations of (S)-13-HODE

The concentration of (S)-13-HODE can vary significantly depending on the biological matrix, species, and physiological or pathological state. The following tables summarize the reported quantitative data for (S)-13-HODE in various human and animal samples.

Table 1: Physiological Concentrations of (S)-13-HODE in Human Samples

| Biological Matrix | Concentration | Analytical Method | Reference |

| Plasma (Adult) | 0.0106 ± 0.00128 µM | UPLC | [2] |

Table 2: Physiological and Experimentally Determined Concentrations of (S)-13-HODE in Animal Models (Rat)

| Biological Matrix | Concentration | Analytical Method | Reference |

| Plasma | 123.2 ± 31.1 nmol/L | Q-TOF MS | [3] |

| Plasma | 138.6 nmol/L | Q-TOF MS | [3] |

| Visceral Adipose (Total) | 2.1 ± 1.2 pmol/mg tissue | UPLC-MS/MS | [4] |

| Heart (Total) | 0.3 ± 0.1 pmol/mg tissue | UPLC-MS/MS | [4] |

| Liver (Total) | 0.1 ± 0.0 pmol/mg tissue | UPLC-MS/MS | [4] |

Experimental Protocols for (S)-13-HODE Quantification

Accurate quantification of (S)-13-HODE is crucial for understanding its biological roles. The two most common methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of (S)-13-HODE by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of lipids like (S)-13-HODE.

a) Sample Preparation and Extraction from Plasma: [3][5]

-

Internal Standard Spiking: To a plasma aliquot (e.g., 50 µL), add an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA) and a deuterated internal standard (e.g., 13-HODE-d4).[3]

-

Alkaline Hydrolysis (for total HODE): To release esterified HODE, add methanolic KOH (final concentration 0.2 M), vortex, and incubate at 60°C for 30 minutes.[3]

-

Acidification: Neutralize the sample with an acid (e.g., acetic acid) to a pH of 3-4.

-

Liquid-Liquid Extraction: Extract the lipids using an organic solvent system, such as a mixture of 2-propanol/hexane.[6]

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transition: The specific precursor-to-product ion transition for 13-HODE is monitored (e.g., m/z 295.2 → 195.1).[6] The transition for the internal standard (e.g., 13-HODE-d4) is also monitored for accurate quantification.

-

Quantification of (S)-13-HODE by ELISA

Commercially available ELISA kits provide a high-throughput method for (S)-13-HODE quantification.

a) General ELISA Protocol (Competitive Assay): [8][9][10]

-

Standard and Sample Preparation: Prepare a standard curve by serially diluting the provided (S)-13-HODE standard. Prepare samples (e.g., serum, urine, cell culture media) as per the kit's instructions, which may involve dilution.[8]

-

Competitive Binding: Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG). Then, add a fixed amount of (S)-13-HODE conjugated to an enzyme (e.g., horseradish peroxidase - HRP or alkaline phosphatase - AP) and the primary antibody against (S)-13-HODE. Incubate to allow competition between the (S)-13-HODE in the sample/standard and the enzyme-conjugated (S)-13-HODE for binding to the primary antibody.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP or pNpp for AP). The enzyme will convert the substrate into a colored product.

-

Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of (S)-13-HODE in the sample.

-

Quantification: Determine the concentration of (S)-13-HODE in the samples by interpolating from the standard curve.

Signaling Pathways of (S)-13-HODE

(S)-13-HODE exerts its biological effects by modulating several key signaling pathways. The primary mechanisms involve the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), interaction with G-protein coupled receptor 132 (GPR132), and direct inhibition of the mammalian target of rapamycin (B549165) (mTOR).

PPARγ Signaling Pathway

(S)-13-HODE is a known endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[11][12][13]

Caption: (S)-13-HODE activation of the PPARγ signaling pathway.

GPR132 Signaling Pathway

While 9-HODE is a more potent ligand, (S)-13-HODE can also interact with GPR132, a G-protein coupled receptor, though its role is less defined and may be context-dependent.[14][15][16]

Caption: (S)-13-HODE interaction with the GPR132 signaling pathway.

mTOR Signaling Pathway

Recent evidence suggests that (S)-13-HODE can directly bind to and inhibit the kinase activity of mTOR, a central regulator of cell growth and proliferation.[17]

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for 13-HODE (HMDB0004667) [hmdb.ca]

- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lipidmaps.org [lipidmaps.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. abcam.com [abcam.com]

- 9. neobiolab.com [neobiolab.com]

- 10. mybiosource.com [mybiosource.com]

- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 13. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Quantification of (S)-13-Hydroxyoctadecanoic Acid by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of (S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). (S)-13-HODE is a bioactive lipid metabolite of linoleic acid involved in various physiological and pathological processes, including inflammation, apoptosis, and cancer cell growth.[1] Accurate quantification of (S)-13-HODE is crucial for understanding its role in disease and for the development of novel therapeutics. This document outlines a comprehensive workflow, including sample preparation, LC-MS/MS conditions, and data analysis. Additionally, it includes a summary of quantitative data and diagrams of the experimental workflow and relevant signaling pathways.

Introduction

This compound ((S)-13-HODE) is an oxidized linoleic acid metabolite (OXLAM) generated enzymatically by lipoxygenases (LOX) or through auto-oxidation.[2][3] It acts as a signaling molecule with diverse biological activities. Notably, (S)-13-HODE is a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in macrophage function and apoptosis.[1][4] Recent studies have also identified its role as a tumor-suppressive metabolite that inhibits mTOR signaling, thereby controlling cancer cell growth.[5] Given its involvement in critical signaling pathways, the precise quantification of (S)-13-HODE in biological samples is essential for biomedical research and drug development. LC-MS/MS offers the high sensitivity and selectivity required for the accurate measurement of this analyte in complex matrices.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is a general guideline and may require optimization based on the specific matrix and laboratory instrumentation.

Materials:

-

Plasma samples

-

Internal Standard (IS): (S)-13-HODE-d4

-

Methanol (B129727) (LC-MS grade)

-

2-propanol

-

Acetic acid

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) columns (e.g., C18)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

To a 200 µL aliquot of plasma in a glass test tube, add 10 µL of the internal standard mixture, which should include (S)-13-HODE-d4.[6]

-

Add 1.0 mL of a solution containing 10% v/v acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v).[6]

-

Vortex the mixture briefly.[6]

-

Add 2.0 mL of hexane, cap the tube, and vortex for three minutes.[6]

-

Centrifuge the sample at 2000 x g for five minutes at room temperature.[6]

-

Transfer the upper hexane layer to a clean glass test tube.[6]

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.[6]

-

Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 85% methanol in water with 0.2% acetic acid) for LC-MS/MS analysis.[6][7]

For tissue samples, homogenization is required prior to extraction. A common approach involves homogenization in a suitable buffer followed by liquid-liquid extraction with a chloroform/methanol mixture.

Liquid Chromatography Conditions

Instrumentation:

-

UHPLC or HPLC system

Column:

-

A reverse-phase C18 column is commonly used (e.g., 2.1 x 150 mm, 1.8 µm).[2]

Mobile Phases:

-

Mobile Phase A: 0.1% acetic acid in ultrapure water.[2]

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80/15 v/v) with 0.1% acetic acid.[2]

Gradient Elution:

-

A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. The specific gradient profile should be optimized for the specific column and system to ensure good separation from isomers like 9-HODE.[2]

Flow Rate:

-

A flow rate in the range of 0.25 - 0.35 mL/min is often employed.[2]

Column Temperature:

-

Maintaining the column at a constant temperature, for example, 45°C, can improve reproducibility.[2]

Mass Spectrometry Conditions

Instrumentation:

-

Triple quadrupole mass spectrometer

Ionization Mode:

-

Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of HODEs.[2][8]

Multiple Reaction Monitoring (MRM):

-

The quantification is performed using MRM by monitoring specific precursor to product ion transitions for (S)-13-HODE and its deuterated internal standard.